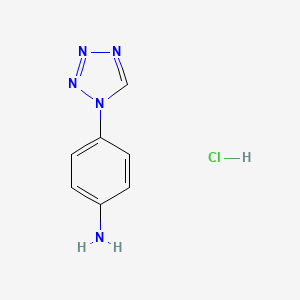

4-(1H-tetrazol-1-yl)aniline hydrochloride

Description

BenchChem offers high-quality 4-(1H-tetrazol-1-yl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-tetrazol-1-yl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(tetrazol-1-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5.ClH/c8-6-1-3-7(4-2-6)12-5-9-10-11-12;/h1-5H,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGABUJIKBOBRTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C=NN=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 4-(1H-tetrazol-1-yl)aniline hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-tetrazol-1-yl)aniline Hydrochloride

Foreword: A Practical Guide to Characterization

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the essential . In pharmaceutical development, a thorough understanding of a molecule's fundamental characteristics is not merely academic; it is the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, clinical efficacy are built. This guide is structured not as a static data sheet, but as a dynamic framework for characterization. It details the causality behind experimental choices and provides robust, self-validating protocols to empower researchers to generate high-quality, reliable data for this important structural motif.

The 4-(1H-tetrazol-1-yl)aniline moiety is of significant interest in medicinal chemistry. The tetrazole group is a well-established bioisostere for the carboxylic acid functional group, offering potential improvements in metabolic stability and oral bioavailability.[1] The aniline core provides a versatile scaffold for further chemical modification. As the hydrochloride salt, the compound's properties, particularly solubility, are expected to be modulated.[2] This guide will elucidate the critical experiments required to fully characterize this active pharmaceutical ingredient (API).

Molecular Identity and Spectroscopic Profile

Before embarking on detailed physicochemical analysis, confirming the identity and purity of the compound is paramount.

Core Molecular Attributes

A foundational dataset for 4-(1H-tetrazol-1-yl)aniline hydrochloride is summarized below.

| Property | Value | Source(s) |

| Chemical Structure |  | N/A |

| Molecular Formula | C₇H₈ClN₅ | [3] |

| Molecular Weight | 197.63 g/mol | [3] |

| CAS Number | 14213-13-9; 1049766-54-2 | [3][4][5] |

Expected Spectroscopic Signature

While specific spectra must be obtained experimentally, the expected features based on the molecule's structure are as follows:

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals. The aromatic protons on the aniline ring will likely appear as two doublets in the aromatic region (approx. 7-8 ppm), characteristic of a 1,4-disubstituted benzene ring. A key diagnostic signal will be the singlet for the proton on the tetrazole ring, typically found at a downfield chemical shift (often >9 ppm). The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.[6][7]

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons and the carbon atom within the tetrazole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic peaks for N-H stretching from the anilinium ion, C-H stretching from the aromatic ring, C=C and C=N stretching vibrations within the aromatic and tetrazole rings, and N=N stretching from the tetrazole moiety.[6][8]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should reveal the parent ion for 4-(1H-tetrazol-1-yl)aniline at an m/z corresponding to [M+H]⁺, where M is the free base.

Critical Physicochemical Parameters for Drug Development

The following sections detail the experimental determination of properties that directly influence the pharmacokinetic and biopharmaceutical behavior of an API. The ionization constant (pKa), solubility, and lipophilicity (LogD) form the three pillars of this characterization.[9][10][11]

Ionization Constant (pKa) Determination

Causality: The pKa dictates the extent of a molecule's ionization at a given pH.[9][10] For 4-(1H-tetrazol-1-yl)aniline hydrochloride, there are two key ionizable centers: the anilinium group (acidic) and the tetrazole ring (which can also be acidic). Knowing these pKa values is critical because the ionization state profoundly affects solubility, membrane permeability, and receptor binding. An API's absorption can vary significantly throughout the pH gradient of the gastrointestinal tract.[12][13]

Potentiometric titration is a robust and widely used method for pKa determination.[10][13] It relies on monitoring pH changes as a titrant is added to a solution of the analyte.

-

Preparation: Prepare a ~1 mM solution of 4-(1H-tetrazol-1-yl)aniline hydrochloride in deionized water with a constant ionic strength (e.g., 0.15 M KCl) to minimize activity coefficient variations.

-

Titration Setup: Use a calibrated pH electrode and an automated titrator for precise titrant delivery. Maintain a constant temperature (e.g., 25°C or 37°C).

-

Acidic pKa (Anilinium): Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of the titrant.

-

Basic pKa (Tetrazole): To determine the pKa of the tetrazole ring, start with the free base and titrate with a standardized strong acid (e.g., 0.1 M HCl).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting sigmoid curve. Specialized software can be used to calculate the pKa values from the titration data.

Caption: Workflow for potentiometric pKa determination.

If the compound possesses a chromophore close to the ionization site, UV-Vis spectrophotometry is a highly sensitive alternative that requires less material.[12][13] The method involves measuring the compound's absorbance spectrum across a range of pH values. The pKa is determined by analyzing the spectral shifts that occur upon ionization.[12]

Aqueous Solubility Profile

Causality: Aqueous solubility is a primary determinant of a drug's dissolution rate and subsequent absorption. For orally administered drugs, low solubility is a major cause of poor bioavailability.[14][15] The Biopharmaceutics Classification System (BCS) uses solubility data to classify drugs and determine the potential for biowaivers. An API is considered "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[16]

The shake-flask method is the gold standard for determining equilibrium solubility.[16][17] It is designed to measure the thermodynamic solubility of a compound once a saturated solution is achieved.

-

Media Preparation: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8).

-

Sample Addition: Add an excess amount of 4-(1H-tetrazol-1-yl)aniline hydrochloride to a known volume of each buffer in separate vials. The presence of undissolved solid must be visually confirmed.[16]

-

Equilibration: Agitate the vials in a shaker bath at a constant temperature (37 ± 1 °C for biopharmaceutical relevance) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[16] It is advisable to measure the concentration at multiple time points (e.g., 24, 48, 72 hours) to ensure equilibrium has been reached.[16]

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration. Care must be taken to avoid precipitation due to temperature changes.

-

Quantification: Analyze the concentration of the dissolved API in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Report the solubility in mg/mL or mol/L at each pH.

Caption: Workflow for the shake-flask solubility method.

Lipophilicity: Partition and Distribution Coefficients (LogP & LogD)

Causality: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical predictor of a drug's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier.[18][19]

-

LogP (Partition Coefficient): Refers to the partitioning of the neutral, un-ionized form of the molecule.

-

LogD (Distribution Coefficient): Refers to the partitioning of all species (ionized and un-ionized) at a specific pH. For an ionizable compound, LogD is the more physiologically relevant parameter.

The shake-flask method directly measures the partitioning of a compound between n-octanol (simulating a lipid membrane) and an aqueous buffer.[20][21]

-

Phase Preparation: Prepare n-octanol saturated with phosphate-buffered saline (PBS, pH 7.4) and PBS (pH 7.4) saturated with n-octanol. This pre-saturation is crucial for thermodynamic consistency.

-

Partitioning: Dissolve a known amount of 4-(1H-tetrazol-1-yl)aniline hydrochloride in one of the phases. Add a known volume of this solution to a known volume of the other phase in a separation funnel or vial.

-

Equilibration: Shake the mixture vigorously for a set period and then allow the two phases to separate completely.

-

Concentration Analysis: Carefully sample each phase and determine the concentration of the API in both the n-octanol and the aqueous layers using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Caption: Workflow for shake-flask LogD determination.

Chemical Stability Assessment

Causality: An API must remain stable during storage and manufacturing to ensure safety and efficacy. Aniline and its salts are known to be susceptible to oxidative degradation and can darken upon exposure to air and light.[22][23] A preliminary stability assessment is a critical part of early-phase development.

Protocol: Forced Degradation Study

-

Conditions: Prepare solutions of the API in a relevant solvent system. Expose separate samples to a range of stress conditions:

-

Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic: 0.1 M NaOH at room temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Store the solid API at elevated temperature (e.g., 60°C).

-

Photolytic: Expose the solid and solution to UV light as per ICH Q1B guidelines.

-

-

Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method (typically a gradient method capable of separating the parent API from any degradation products).

-

Evaluation: Quantify the loss of the parent API and the formation of any degradants. This study helps identify potential degradation pathways and informs storage requirements.

Summary of Physicochemical Profile

The comprehensive characterization of 4-(1H-tetrazol-1-yl)aniline hydrochloride as outlined provides the essential data for its progression in drug development.

| Parameter | Recommended Method | Importance in Drug Development |

| pKa (Anilinium) | Potentiometric Titration | Governs ionization, solubility, and permeability in the stomach and intestine. |

| pKa (Tetrazole) | Potentiometric Titration / UV-Vis | Influences ionization state and interactions at physiological pH. |

| Aqueous Solubility | Shake-Flask (pH 1.2, 4.5, 6.8) | Determines dissolution rate and BCS classification; critical for bioavailability.[14][16] |

| Lipophilicity (LogD at pH 7.4) | Shake-Flask (Octanol/PBS) | Predicts membrane permeability, absorption, and tissue distribution.[18][21] |

| Chemical Stability | Forced Degradation Studies | Identifies degradation pathways and informs formulation and storage conditions.[22][23] |

This guide provides the strategic framework and validated methodologies for a thorough physicochemical evaluation. By rigorously applying these principles, researchers can build a robust data package, mitigate development risks, and accelerate the journey of promising molecules like 4-(1H-tetrazol-1-yl)aniline hydrochloride from the laboratory to the clinic.

References

- Journal of Pharmaceutical and Biomedical Analysis.

- Guidechem. 4-(1H-TETRAZOL-1-YL)ANILINE HYDROCHLORIDE | CAS No.14213-13-9 Synthetic Routes.

- PMC.

- World Health Organiz

- ijirss. Ionization constants (pKa)

- ResearchGate. (PDF) Ionization constants (pKa)

- Pharma Excipients. Screening and Formulating Drugs as Salts to Improve API Performance.

- International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa)

- Royal Society of Chemistry. A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole.

- ChemicalBook. Aniline hydrochloride | 142-04-1.

- ResearchGate.

- ResearchGate. (PDF) STIMULI TO THE REVISION PROCESS Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ChemicalBook. 4-(1H-TETRAZOL-1-YL)ANILINE HYDROCHLORIDE | 14213-13-9.

- Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

- Sigma-Aldrich.

- Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

- ResearchGate. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Request PDF.

- Lund University Publications.

- MDPI.

- PubMed. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.

- PubChem. Aniline | C6H5NH2 | CID 6115. NIH.

- Guidechem. 4-(1H-TETRAZOL-1-YL)ANILINE HYDROCHLORIDE 1049766-54-2 wiki.

- ResearchGate. 1 H-NMR data of the tetrazole compounds | Download Table.

- Oriental Journal of Chemistry. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. pharmoutsourcing.com [pharmoutsourcing.com]

- 3. 4-(1H-TETRAZOL-1-YL)ANILINE HYDROCHLORIDE | 14213-13-9 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. scielo.org.za [scielo.org.za]

- 9. ijirss.com [ijirss.com]

- 10. researchgate.net [researchgate.net]

- 11. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 12. ovid.com [ovid.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. who.int [who.int]

- 17. researchgate.net [researchgate.net]

- 18. agilent.com [agilent.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Aniline hydrochloride | 142-04-1 [chemicalbook.com]

- 23. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular weight and formula of 4-(1H-tetrazol-1-yl)aniline hydrochloride

The following technical guide provides an in-depth characterization of 4-(1H-tetrazol-1-yl)aniline hydrochloride , designed for researchers in medicinal chemistry and process development.

Content Type: Technical Monograph / Process Guide Subject: CAS 14213-13-9 (Salt form analog) / Chemical Intermediate Characterization

Executive Summary

4-(1H-tetrazol-1-yl)aniline hydrochloride is a critical heterocyclic building block used primarily in the synthesis of oxazolidinone antibiotics and antifungal agents . Unlike the more common 5-substituted tetrazoles (often used as carboxylic acid bioisosteres in "sartan" drugs), the 1-substituted tetrazole moiety serves as a robust, metabolically stable pharmacophore that modulates electron density and solubility in bioactive scaffolds.[1]

This guide outlines the physicochemical properties, validated synthetic pathways, and safety protocols required for the handling of this high-nitrogen energetic precursor.[1]

Physicochemical Characterization

The compound consists of a phenyl ring substituted at the para position with a 1H-tetrazole ring attached via the N1 nitrogen.[1] It is isolated as the hydrochloride salt to enhance stability and water solubility.[1]

Table 1: Chemical Identity & Constants[2]

| Property | Specification |

| Chemical Name | 4-(1H-tetrazol-1-yl)aniline hydrochloride |

| Synonyms | 1-(4-Aminophenyl)-1H-tetrazole HCl; Benzenamine, 4-(1H-tetrazol-1-yl)-, hydrochloride |

| CAS Number | 14213-13-9 (Refers to HCl salt form) |

| Molecular Formula | C₇H₈ClN₅ (C₇H₇N₅[2] · HCl) |

| Molecular Weight | 197.63 g/mol |

| Free Base MW | 161.17 g/mol (C₇H₇N₅) |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Hexanes, DCM |

| pKa (Calc) | ~3.5 (Aniline NH₃⁺), ~8.2 (Tetrazole C-H acidity, weak) |

| Melting Point | >200°C (Decomposes) |

Synthetic Pathways & Process Chemistry[1][5][6]

The synthesis of 1-substituted tetrazoles requires specific attention to regioselectivity. The most robust industrial route utilizes the cyclization of primary amines with triethyl orthoformate and sodium azide .[1] Direct reaction with p-phenylenediamine is discouraged due to the risk of polymerization or double-addition.

Recommended Route: Acetamide Protection Strategy

This protocol ensures mono-substitution and high purity.

-

Step 1 (Cyclization): Reaction of 4-aminoacetanilide with triethyl orthoformate and sodium azide in glacial acetic acid.[1]

-

Step 2 (Hydrolysis): Deprotection of the acetamide group using hydrochloric acid to yield the target hydrochloride salt.[1]

Visualization: Synthetic Workflow

Figure 1: Two-step synthesis strategy preventing polymerization and ensuring regioselective N1-tetrazole formation.

Detailed Protocol

Step 1: Formation of the Tetrazole Ring[1]

-

Reagents: 4-Aminoacetanilide (1.0 eq), Sodium Azide (1.2 eq), Triethyl Orthoformate (3.0 eq), Glacial Acetic Acid (Solvent).[1]

-

Procedure:

-

Dissolve 4-aminoacetanilide in glacial acetic acid.

-

Add triethyl orthoformate followed by sodium azide (Caution: HN₃ generation potential).[1]

-

Heat to reflux (100-110°C) for 4–6 hours.

-

Mechanism: The amine reacts with orthoformate to form an imidate intermediate, which undergoes [3+2] cycloaddition with the azide.[1]

-

Workup: Cool mixture; pour into ice water. The intermediate precipitates.[1] Filter and dry.[1]

-

Step 2: Hydrolysis to Hydrochloride Salt

-

Reagents: Intermediate from Step 1, 6N HCl, Ethanol.

-

Procedure:

Quality Control & Analytical Validation

To ensure the integrity of the compound for drug development, the following analytical signatures must be verified.

1H-NMR Specification (DMSO-d6, 400 MHz)

The 1H-tetrazole ring proton is the diagnostic signal, appearing highly deshielded.[1]

| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Tetrazole C5-H | 9.90 – 10.10 | Singlet | 1H | Diagnostic Peak |

| Aniline NH₃⁺ | 8.50 – 9.00 | Broad Singlet | 3H | Ammonium protons |

| Aromatic | 7.80 – 7.90 | Doublet | 2H | Ortho to Tetrazole |

| Aromatic | 7.40 – 7.50 | Doublet | 2H | Ortho to Amine |

Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Parent Ion: m/z 162.08 [M+H]⁺ (Calculated for Free Base C₇H₈N₅⁺).[1]

-

Note: In LC-MS, the HCl is dissociated; only the cationic free base is observed.[1]

Handling, Stability & Safety (E-E-A-T)

Energetic Materials Hazard

Tetrazoles are nitrogen-rich compounds (high heat of formation). While 1-substituted phenyltetrazoles are generally stable, they must be treated as potential energetic materials .[1]

-

Shock Sensitivity: Low for this specific derivative, but avoid grinding dry solids.[1]

-

Thermal Stability: Do not heat above 200°C. Exothermic decomposition releases N₂ gas rapidly.[1]

Storage Conditions

-

Hygroscopicity: The hydrochloride salt is hygroscopic.[1] Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

-

Temperature: Refrigerate (2–8°C) for long-term storage to prevent slow oxidation of the aniline moiety (browning).

Self-Validating Safety Protocol

Before scaling up (>10g):

-

DSC (Differential Scanning Calorimetry): Run a sample to identify the onset of exothermic decomposition.[1] Ensure reaction temperatures stay at least 50°C below this onset.

-

Azide Waste: Quench all mother liquors with sodium nitrite/sulfuric acid or specific azide neutralization protocols before disposal to prevent drain explosions.[1]

References

-

ChemicalBook. (2025).[1] 4-(1H-Tetrazol-1-yl)aniline Hydrochloride Product Properties. Retrieved from

-

Sigma-Aldrich. (2024). Structure and Properties of Tetrazole Anilines. Retrieved from

-

GuideChem. (2024).[1] Synthetic Routes for Tetrazolyl Anilines. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023).[1] Aniline Hydrochloride Data. Retrieved from

-

PubChem. (2024).[1] 1H-Tetrazole Compound Summary. National Library of Medicine.[1][3] Retrieved from [4]

Sources

Navigating the Synthesis and Handling of 4-(1H-tetrazol-1-yl)aniline Hydrochloride: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 4-(1H-tetrazol-1-yl)aniline hydrochloride, is a molecule of significant interest in contemporary medicinal chemistry and drug development. Its unique structural composition, integrating an aniline core with a tetrazole moiety, presents a landscape of promising pharmacological potential. However, this same combination of functional groups necessitates a nuanced and rigorous approach to its handling and safety protocols. This guide, departing from rigid templates, offers a deep, technically-grounded exploration of the safety considerations paramount for any professional working with this compound. It is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of informed safety in the laboratory.

Deconstructing the Hazard Profile: Aniline Core and Tetrazole Moiety

The aniline hydrochloride component is the primary driver of the toxicological concerns. Aniline and its salts are known for their acute toxicity if swallowed, inhaled, or in contact with skin.[1][2][3][4] The primary health hazard associated with aniline exposure is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This can lead to cyanosis, dizziness, and at high concentrations, can be fatal.[4] Furthermore, aniline is classified as a suspected carcinogen and mutagen.[1][2][3] Prolonged or repeated exposure can cause damage to organs.[1][2][3]

The tetrazole ring , on the other hand, introduces a different set of potential hazards. While many substituted tetrazoles are stable, the parent compound and some derivatives are known for their high nitrogen content and can be energetic materials, posing an explosion hazard under certain conditions (e.g., heat, shock, or friction).[5] While the aniline substituent likely moderates this, the potential for rapid decomposition, especially at elevated temperatures, should not be discounted.

Therefore, the combined hazard profile of 4-(1H-tetrazol-1-yl)aniline hydrochloride should be treated with the utmost caution, assuming the potential for high acute toxicity, long-term health effects, and a degree of chemical instability.

Prudent Laboratory Practices: A Workflow for Safe Handling

The following workflow is designed to minimize exposure and mitigate risks during the handling and use of 4-(1H-tetrazol-1-yl)aniline hydrochloride.

Caption: A logical workflow for the safe handling of 4-(1H-tetrazol-1-yl)aniline hydrochloride.

Personal Protective Equipment (PPE): The Last Line of Defense

Given the high acute toxicity of the aniline moiety, particularly its ability to be absorbed through the skin, a robust PPE protocol is non-negotiable.

| PPE Component | Specification | Rationale |

| Hand Protection | Double-gloving: inner nitrile glove, outer butyl or Viton™ glove. | Nitrile provides splash resistance, while butyl or Viton™ offer superior protection against aromatic amines.[6] |

| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and the potential for fine powder to become airborne.[2][7] |

| Body Protection | Flame-resistant laboratory coat. | Provides a barrier against spills and is a prudent measure given the energetic potential of the tetrazole ring. |

| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary for large quantities or if there is a risk of aerosolization. | Protects against the inhalation of fine powders or vapors.[8] |

Emergency Procedures: A Plan for the Unexpected

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4] |

Spill and Leak Management

A spill of 4-(1H-tetrazol-1-yl)aniline hydrochloride should be treated as a serious incident.

Caption: A stepwise procedure for managing a spill of 4-(1H-tetrazol-1-yl)aniline hydrochloride.

Storage and Stability: Preserving Integrity, Ensuring Safety

Proper storage is crucial to maintain the chemical's purity and to prevent the creation of hazardous conditions.

-

Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6][7]

-

Light and Air Sensitivity : Aniline and its salts are known to darken upon exposure to light and air.[4] Therefore, storage in an amber or opaque container is recommended.

-

Incompatibilities : Keep away from strong oxidizing agents, strong acids, and strong bases.[6][9]

-

Segregation : Store away from heat, sparks, and open flames.[10]

Waste Disposal: A Responsible Conclusion

All waste containing 4-(1H-tetrazol-1-yl)aniline hydrochloride must be treated as hazardous waste.

-

Containerization : Collect all waste materials (including contaminated PPE and spill cleanup materials) in a dedicated, properly labeled, and sealed container.

-

Disposal Route : Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.[6]

Conclusion

The synthesis and application of 4-(1H-tetrazol-1-yl)aniline hydrochloride hold significant promise for the advancement of drug discovery. However, realizing this potential requires an unwavering commitment to safety. By understanding the inherent hazards of its constituent moieties and implementing the rigorous handling, storage, and emergency protocols outlined in this guide, researchers can confidently and safely explore the scientific frontiers this molecule presents. A proactive and informed approach to safety is not a barrier to innovation; it is the very foundation upon which sustainable scientific progress is built.

References

-

CPAChem. Safety data sheet. [Link]

-

NJ.gov. Common Name: ANILINE HYDROCHLORIDE HAZARD SUMMARY. [Link]

-

CompTox Chemicals Dashboard. 4-(1H-tetrazol-5-ylmethyl)aniline Properties. [Link]

-

Washington State University. Aniline. [Link]

-

Carl ROTH. Safety Data Sheet: Aniline hydrochloride. [Link]

-

PENTA. Aniline hydrochloride. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: aniline. [Link]

-

Loba Chemie. ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS CAS-No. [Link]

Sources

- 1. cpachem.com [cpachem.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. carlroth.com [carlroth.com]

- 4. Aniline Hydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. echemi.com [echemi.com]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.ca [fishersci.ca]

- 10. tcichemicals.com [tcichemicals.com]

Methodological & Application

Preparation of Azo Dyes from 4-(1H-Tetrazol-1-yl)aniline Hydrochloride: An In-Depth Technical Guide

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of azo dyes derived from 4-(1H-tetrazol-1-yl)aniline hydrochloride. The synthesis is a two-step process involving the diazotization of the primary aromatic amine followed by an azo coupling reaction with various aromatic nucleophiles. This guide is intended for researchers, scientists, and professionals in drug development and materials science. It offers not only a step-by-step methodology but also delves into the chemical principles, safety considerations, and purification techniques pertinent to this class of compounds. The inclusion of the tetrazole moiety is of particular interest due to its significant role as a bioisostere in medicinal chemistry and its applications in the development of novel materials.

Introduction: The Significance of Tetrazole-Containing Azo Dyes

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings.[1] Their extensive conjugated systems are responsible for their vibrant colors.[2] The incorporation of heterocyclic moieties into the azo dye structure has been a fruitful area of research, leading to compounds with enhanced properties and novel applications.[3]

The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, is a particularly valuable functional group in medicinal chemistry.[4] It is often employed as a bioisosteric replacement for a carboxylic acid group, offering similar acidity (pKa ≈ 4.9) but with improved metabolic stability and cell membrane permeability.[4][5] Consequently, the synthesis of azo dyes containing a tetrazole scaffold is a promising avenue for the development of new pharmacological agents, diagnostic tools, and advanced materials. 4-(1H-tetrazol-1-yl)aniline hydrochloride serves as a key starting material in this endeavor, providing a versatile platform for the synthesis of a diverse library of tetrazole-functionalized azo dyes.

This guide will provide a robust and reproducible protocol for the preparation of these specialized azo dyes, with a focus on understanding the underlying chemical transformations and ensuring safe laboratory practices.

The Synthetic Pathway: A Two-Step Approach

The synthesis of azo dyes from 4-(1H-tetrazol-1-yl)aniline hydrochloride proceeds through two fundamental reactions of organic chemistry: diazotization and azo coupling.[6]

Step 1: Diazotization of 4-(1H-Tetrazol-1-yl)aniline Hydrochloride

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[6] This reaction is conducted at low temperatures (0-5 °C) in the presence of a strong acid and a source of nitrous acid, typically generated in situ from sodium nitrite.[7] The resulting diazonium salt is a highly reactive electrophile, poised for the subsequent coupling reaction.

The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine, which, after a series of proton transfers and the elimination of water, yields the diazonium ion.[7]

Given that 4-(1H-tetrazol-1-yl)aniline is a heterocyclic amine, its reactivity in diazotization might be slightly lower than that of simple anilines. Therefore, careful control of the reaction conditions is crucial for achieving a high yield of the diazonium salt.[8] The tetrazole ring is generally stable under these acidic conditions.[9]

Step 2: Azo Coupling with Activated Aromatic Compounds

The diazonium salt generated in the first step is a weak electrophile and will react with electron-rich aromatic compounds, known as coupling components, in an electrophilic aromatic substitution reaction.[2] Common coupling components include phenols, naphthols, and anilines.[2]

The pH of the reaction medium is a critical parameter in the azo coupling step. For coupling with phenols, the reaction is typically carried out in a mildly alkaline solution to generate the more nucleophilic phenoxide ion.[10] For coupling with anilines, the reaction is usually performed in a weakly acidic medium.[10] The substitution generally occurs at the para position to the activating group (e.g., -OH or -NH₂) of the coupling component, unless this position is already occupied, in which case ortho substitution is favored.[11]

Experimental Protocols

Safety Precaution: Diazonium salts, especially in the solid state, are unstable and can be explosive.[12] All reactions involving diazonium salts should be carried out in solution at low temperatures and behind a safety shield. Aniline derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[13][14][15]

Materials and Equipment

| Material | Grade |

| 4-(1H-Tetrazol-1-yl)aniline hydrochloride | ≥98% |

| Sodium nitrite (NaNO₂) | ACS reagent grade |

| Hydrochloric acid (HCl), concentrated | ACS reagent grade |

| Phenol | ACS reagent grade |

| 2-Naphthol (β-Naphthol) | ACS reagent grade |

| Sodium hydroxide (NaOH) | ACS reagent grade |

| Sodium acetate (CH₃COONa) | ACS reagent grade |

| Ethanol | Reagent grade |

| Distilled or deionized water | |

| Ice |

| Equipment |

| Magnetic stirrer with stir bar |

| Beakers (various sizes) |

| Erlenmeyer flasks (various sizes) |

| Graduated cylinders |

| Thermometer (-10 to 110 °C) |

| Dropping funnel |

| Büchner funnel and flask |

| Filter paper |

| pH paper or pH meter |

| Safety shield |

| Ice bath |

Detailed Step-by-Step Procedure

Part A: Diazotization of 4-(1H-Tetrazol-1-yl)aniline Hydrochloride

-

In a 250 mL beaker, dissolve 1.97 g (0.01 mol) of 4-(1H-tetrazol-1-yl)aniline hydrochloride in 20 mL of distilled water and 5 mL of concentrated hydrochloric acid. Stir the mixture until a clear solution is obtained.

-

Cool the beaker in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over a period of 10-15 minutes, while maintaining vigorous stirring. Ensure the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting clear solution of the diazonium salt is ready for the coupling reaction and should be used immediately.

Part B: Azo Coupling Reaction

This protocol provides examples with two common coupling partners: phenol and 2-naphthol. The procedure can be adapted for other activated aromatic compounds.

Protocol B1: Coupling with Phenol

-

In a 400 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of a 10% aqueous sodium hydroxide solution.

-

Cool this solution in an ice bath to below 5 °C.

-

With continuous stirring, slowly add the freshly prepared cold diazonium salt solution (from Part A) to the cold alkaline phenol solution.

-

A brightly colored precipitate should form immediately. The color will typically be in the yellow to orange range.

-

Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

-

Acidify the mixture to a pH of approximately 5-6 with dilute hydrochloric acid.

-

Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product in a desiccator or in an oven at a low temperature (e.g., 60 °C).

Protocol B2: Coupling with 2-Naphthol

-

In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 25 mL of a 10% aqueous sodium hydroxide solution.

-

Cool this solution in an ice bath to below 5 °C.

-

With continuous stirring, slowly add the freshly prepared cold diazonium salt solution (from Part A) to the cold alkaline 2-naphthol solution.

-

An intensely colored precipitate, typically red or orange-red, will form.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes.

-

Collect the crude azo dye by vacuum filtration.

-

Wash the precipitate thoroughly with cold water.

-

Dry the purified azo dye.

Purification of the Azo Dyes

Crude azo dyes often contain impurities such as unreacted starting materials and salts. Purification is essential to obtain a high-purity product.[12]

Recrystallization:

-

Select a suitable solvent or solvent mixture. For polar azo dyes, ethanol, methanol, or ethanol/water mixtures are often effective.[12]

-

Dissolve the crude dye in a minimum amount of the hot solvent.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the crystals.

Column Chromatography:

For higher purity or for separating mixtures of dyes, column chromatography is a powerful technique.[12]

-

Select a suitable stationary phase (e.g., silica gel for polar compounds) and a mobile phase based on TLC analysis.[16]

-

Pack a column with the stationary phase.

-

Dissolve the crude dye in a minimum amount of the eluent and load it onto the column.

-

Elute the column with the chosen mobile phase, collecting fractions.

-

Analyze the fractions by TLC to identify the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation and Expected Results

| Starting Amine | Coupling Component | Expected Product | Appearance |

| 4-(1H-Tetrazol-1-yl)aniline | Phenol | 4-((4-hydroxyphenyl)diazenyl)phenyl)-1H-tetrazole | Yellow to Orange Solid |

| 4-(1H-Tetrazol-1-yl)aniline | 2-Naphthol | 1-((4-(1H-tetrazol-1-yl)phenyl)diazenyl)naphthalen-2-ol | Red to Orange-Red Solid |

The exact color and yield of the azo dyes will depend on the specific coupling component used and the reaction conditions.

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of azo dyes from 4-(1H-tetrazol-1-yl)aniline hydrochloride.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of azo dyes from 4-(1H-tetrazol-1-yl)aniline hydrochloride. By following the outlined procedures for diazotization and azo coupling, researchers can access a diverse range of novel tetrazole-containing azo dyes. The provided insights into the reaction mechanisms, safety precautions, and purification techniques are intended to empower scientists to confidently and safely explore this exciting area of chemical synthesis for applications in drug discovery, diagnostics, and materials science.

References

- Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry.

-

Quora. (2017, October 28). Are Azo dyes polar? During a chromatography lab, should I use polar solvents or non-polar solvents?. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Tetrazole. Retrieved from [Link]

-

Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

-

YouTube. (2019, January 3). converting anilines to diazoniums ions. Retrieved from [Link]

-

ResearchGate. (2023, August 6). The Hydrogen Bond Environments of 1H-Tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole-Carboxylic Acid Bioisosterism. Retrieved from [Link]

-

APS Physics. (2022, March 15). Azo Dye Functionalization of Polycarbonate Membranes for Water Purification. Retrieved from [Link]

-

Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Retrieved from [Link]

-

ResearchGate. (2021, April 5). Suggestions required for efficient isolation and purification of azo pigments?. Retrieved from [Link]

-

Quora. (2019, January 28). Why does aniline give diazotization reaction but aliphatic amine does not?. Retrieved from [Link]

-

University of New Brunswick. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Azo coupling. Retrieved from [Link]

-

ResearchGate. (2023, August 6). Reactivity of Diazoazoles and Azolediazonium Salts in C-Azo Coupling Reactions. Retrieved from [Link]

-

SpringerLink. (2013, May 7). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DIANIL BLUE B. Retrieved from [Link]

-

International Journal of Research and Analytical Reviews. (2023, November 27). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. Retrieved from [Link]

-

RSC Publishing. (2024, April 17). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Aniline hydrochloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 23.6: Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]

-

PENTA. (2024, May 7). Aniline hydrochloride. Retrieved from [Link]

-

SpringerLink. (2023, November 26). Synthesis and Nonlinear Optical Studies of a New Azo Compound Derived from 4‐Amino‐2,3‐Dimethyl‐1. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]

-

PMC. (2022, September 13). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Retrieved from [Link]

-

Khan Academy. (n.d.). Azo dye formation. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2020, August). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved from [Link]

-

ResearchGate. (2016, December). The diazotization process. (a) The reaction of aniline (or other aryl.... Retrieved from [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. Azo coupling - Wikipedia [en.wikipedia.org]

- 3. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Khan Academy [khanacademy.org]

- 11. Azo Coupling [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com [carlroth.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. quora.com [quora.com]

Synthesis of Novel Schiff Bases Utilizing 4-(1H-tetrazol-1-yl)aniline Hydrochloride: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of Schiff bases using 4-(1H-tetrazol-1-yl)aniline hydrochloride as a key starting material. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the synthetic methodology, mechanistic insights, and characterization of these promising compounds, highlighting the significance of the tetrazole moiety and the versatile imine linkage.

Introduction: The Synergy of Tetrazoles and Schiff Bases

Schiff bases, compounds containing an imine or azomethine group (-C=N-), are a cornerstone in the synthesis of various biologically active compounds.[1] Their versatile chemical nature and the relative ease of their synthesis have made them privileged scaffolds in medicinal chemistry. The incorporation of a tetrazole ring into a Schiff base framework is of particular interest. Tetrazoles are metabolically stable isosteres of carboxylic acids and cis-amide bonds, often enhancing the pharmacological profile of a molecule.[2] The combination of these two pharmacophores can lead to novel molecular entities with potentially enhanced therapeutic properties, including antimicrobial and anticancer activities.[3][4]

This guide focuses on the utilization of 4-(1H-tetrazol-1-yl)aniline hydrochloride, a versatile building block for introducing the tetrazole moiety. The hydrochloride form presents a unique challenge that requires careful consideration during the synthetic process, which will be addressed in detail.

Reaction Mechanism and Rationale

The synthesis of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone).[2] The reaction proceeds via a two-step mechanism:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine then undergoes dehydration, typically under acidic or basic conditions, to form the stable imine (Schiff base).

The use of 4-(1H-tetrazol-1-yl)aniline hydrochloride necessitates an initial neutralization step. The anilinium salt is not nucleophilic enough to initiate the attack on the carbonyl group. Therefore, a base is required to deprotonate the anilinium ion and generate the free amine, 4-(1H-tetrazol-1-yl)aniline, in situ.

Experimental Protocols

General Protocol for the Synthesis of Schiff Bases from 4-(1H-tetrazol-1-yl)aniline Hydrochloride

This protocol outlines a general procedure that can be adapted for various aromatic aldehydes.

Materials:

-

4-(1H-tetrazol-1-yl)aniline hydrochloride

-

Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Anhydrous ethanol or methanol

-

Triethylamine (TEA) or sodium acetate

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filtration apparatus (Büchner funnel and flask)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

Neutralization of the Amine Salt:

-

In a round-bottom flask, dissolve 4-(1H-tetrazol-1-yl)aniline hydrochloride (1.0 eq.) in anhydrous ethanol (20-30 mL).

-

To this solution, add a suitable base such as triethylamine (1.1 eq.) or sodium acetate (1.1 eq.) to neutralize the hydrochloride and liberate the free amine. Stir the mixture at room temperature for 15-20 minutes. The formation of a precipitate (triethylammonium chloride or sodium chloride) may be observed.

-

-

Addition of the Carbonyl Compound:

-

To the mixture containing the free amine, add the substituted aromatic aldehyde (1.0 eq.).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to facilitate the dehydration step.[2]

-

-

Reaction:

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC). A suitable eluent system would typically be a mixture of ethyl acetate and hexane.

-

-

Isolation and Purification:

-

Once the reaction is complete (as indicated by TLC, usually after 2-4 hours), cool the reaction mixture to room temperature.

-

The precipitated Schiff base can be collected by vacuum filtration.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials and impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water) to obtain the pure Schiff base.

-

Dry the purified product in a vacuum oven.

-

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of Schiff bases from 4-(1H-tetrazol-1-yl)aniline hydrochloride.

Characterization of Synthesized Schiff Bases

The synthesized Schiff bases should be characterized using various spectroscopic techniques to confirm their structure and purity.

| Technique | Key Observational Data |

| FT-IR | Appearance of a strong absorption band in the range of 1600-1630 cm⁻¹ corresponding to the C=N (imine) stretching vibration. Disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine. |

| ¹H NMR | A characteristic singlet in the region of δ 8.0-9.0 ppm corresponding to the azomethine proton (-CH=N-). Signals corresponding to the aromatic protons of the aniline and aldehyde moieties. |

| ¹³C NMR | A signal in the range of δ 150-165 ppm attributed to the imine carbon (-C=N-). Signals for the aromatic carbons. |

| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base. |

Applications in Drug Development

Schiff bases derived from 4-(1H-tetrazol-1-yl)aniline are promising candidates for various therapeutic applications due to the combined biological activities of the tetrazole and imine moieties.

-

Antimicrobial Agents: The tetrazole ring is a known pharmacophore in several antibacterial drugs.[5] The imine group in Schiff bases has also been shown to possess significant antibacterial and antifungal properties.[6] The resulting tetrazolyl Schiff bases are therefore expected to exhibit potent antimicrobial activity.

-

Anticancer Agents: Numerous studies have reported the anticancer potential of Schiff bases and their metal complexes.[7][8] The tetrazole moiety has also been incorporated into various anticancer drug candidates.[1][3] The synthesized compounds can be screened for their cytotoxic activity against various cancer cell lines.

-

Catalysis: Schiff bases are excellent ligands for a wide range of metal ions, forming stable metal complexes.[9][10] These complexes have shown remarkable catalytic activity in various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.[11][12] The tetrazole-containing Schiff bases can be used to synthesize novel metal complexes with potential catalytic applications.

Mechanism of Schiff Base Formation

The following diagram illustrates the general mechanism for the acid-catalyzed formation of a Schiff base.

Conclusion

The synthesis of Schiff bases from 4-(1H-tetrazol-1-yl)aniline hydrochloride offers a strategic approach to novel compounds with significant potential in medicinal chemistry and catalysis. By understanding the reaction mechanism and carefully controlling the experimental conditions, particularly the initial neutralization step, researchers can efficiently synthesize a diverse library of these valuable molecules. The protocols and insights provided in this guide are intended to facilitate further exploration and application of these promising compounds in the pursuit of new therapeutic agents and efficient catalytic systems.

References

-

Full article: DNA Binding and Anticancer Activity of Tetrazole-Based Schiff Bases and Their Platinum (II) Complexes via In Vitro and In Silico Endpoints - Taylor & Francis. (n.d.). Retrieved from [Link]

- Alasadi, Y. K., Jumaa, F. H., Mukhlif, M. G., & Shawkat, S. M. (2023). Preparation, Characterization, Anti-cancer and Antibacterial Evaluation of New Schiff base and Tetrazole Derivatives. Tikrit Journal of Pure Science, 28(2), 108-119.

-

Okuş, F., et al. (2025). DNA Binding and Anticancer Activity of Tetrazole-Based Schiff Bases and Their Platinum (II) Complexes via In Vitro and In Silico Endpoints. ResearchGate. Retrieved from [Link]

-

Applications of Schiff Bases and their Metal Complexes in Catalytic Transformations. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis of a novel nanomagnetic N 4 bis schiff base complex of copper(II) as an efficient catalyst for click synthesis of tetrazoles. (2024). RSC Publishing. Retrieved from [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). PMC. Retrieved from [Link]

-

Schiff Bases and Metal Complexes as Multifunctional Platforms: Bridging Bioinorganic Chemistry, Catalysis, Sensing, and Energy Applications. (n.d.). PMC. Retrieved from [Link]

-

Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI. Retrieved from [Link]

- Alasadi, Y. K., et al. (2022). Synthesis, Characterization, and Molecular Docking of New Tetrazole Derivatives as Promising Anticancer Agents.

-

Applications of metal complexes of Schiff bases-A Review. (2024). TIJER.org. Retrieved from [Link]

-

Synthesis, Characterization of Novel Schiff's Bases of 2-(1H-tetrazol-5-yl) Pyridine and Evaluation of their Antitubercular Activity. (n.d.). Coalesce Research Group. Retrieved from [Link]

-

Synthesis, Characterization and Biological activity of Novel Tetrazole Compounds Derived from Azo Schiff bases. (2025). Samarra Journal of Pure and Applied Science. Retrieved from [Link]

-

Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. (2015). International Science Community Association. Retrieved from [Link]

-

AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. (n.d.). Retrieved from [Link]

-

SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). JETIR.org. Retrieved from [Link]

-

A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. (n.d.). PMC. Retrieved from [Link]

-

Write the equation for the neutralization of aniline with HCl. (n.d.). Homework.Study.com. Retrieved from [Link]

-

Synthesis and characterization of novel Schiff base ligands. (2024). International Journal of Chemical Studies. Retrieved from [Link]

-

Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. (2022). MDPI. Retrieved from [Link]

-

Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). (2002). ACS Publications. Retrieved from [Link]

-

Synthesis of schiff base compound from vanillin and aniline with volume variations of acid catalyst from Belimbing Wuluh using g. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Reactions of Aniline. (2024). Chemistry Steps. Retrieved from [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. globalconference.info [globalconference.info]

- 3. tjpsj.org [tjpsj.org]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Schiff Bases and Metal Complexes as Multifunctional Platforms: Bridging Bioinorganic Chemistry, Catalysis, Sensing, and Energy Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. tijer.org [tijer.org]

Catalytic Applications of 4-(1H-tetrazol-1-yl)aniline Complexes

Executive Summary

This guide details the catalytic utility of 4-(1H-tetrazol-1-yl)aniline , a bifunctional ligand capable of driving both homogeneous and heterogeneous catalytic cycles. While historically viewed primarily as a pharmaceutical intermediate, recent advancements in organometallic chemistry have positioned this molecule as a critical "tunable" ligand for Palladium-N-Heterocyclic Carbene (Pd-NHC) precatalysts.

Its unique electronic profile—combining the electron-donating primary amine with the strongly electron-withdrawing tetrazole moiety—makes it an ideal candidate for stabilizing high-energy Pd(II) species while ensuring rapid activation under mild conditions. Additionally, its ability to bridge metal centers via the tetrazole ring enables the construction of catalytic Metal-Organic Frameworks (MOFs).

Ligand Profile & Synthesis

Compound: 4-(1H-tetrazol-1-yl)aniline CAS: 14213-13-9 Role: L-type Ligand (Pd-catalysis), Linker (MOFs)

Synthesis Protocol (Modified Click Chemistry)

Rationale: The synthesis utilizes a modified triethyl orthoformate-mediated cyclization, avoiding the use of hazardous hydrazoic acid.

Reagents:

-

p-Phenylenediamine (1.0 equiv)

-

Triethyl orthoformate (1.2 equiv)

-

Sodium azide (1.2 equiv)

-

Glacial acetic acid (Catalytic)

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask, dissolve p-phenylenediamine (10 mmol) in glacial acetic acid (20 mL).

-

Addition: Add triethyl orthoformate (12 mmol) followed by sodium azide (12 mmol) strictly under a fume hood.

-

Cyclization: Heat the mixture to 80°C for 4-6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

-

Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

-

Precipitation: Neutralize with saturated NaHCO₃ until pH 7. The product will precipitate as a beige solid.

-

Purification: Filter the solid, wash with cold water (3x), and recrystallize from ethanol.

-

Yield: Expected yield >85%.

Application I: Pd-NHC Cross-Coupling Precatalysts

Primary Use: Suzuki-Miyaura and Buchwald-Hartwig Couplings.[1][2]

The "Throw-Away" Ligand Concept

In modern Pd-NHC catalysis, the stability of the Pd(II) precatalyst is paramount. The [(NHC)PdCl2(aniline)] architecture, developed by Szostak et al., utilizes aniline derivatives as stabilizing ligands that dissociate ("throw away") to generate the active Pd(0)-NHC species.

Why 4-(1H-tetrazol-1-yl)aniline?

-

Electronic Activation: The tetrazole group is strongly electron-withdrawing (

). This reduces the electron density on the coordinating aniline nitrogen, weakening the Pd-N bond compared to unsubstituted aniline. -

Result: The complex is stable in air but activates faster at lower temperatures than standard aniline complexes, ideal for challenging substrates (e.g., sterically hindered aryl chlorides).

Protocol: Synthesis of [(IPr)PdCl₂(4-(1H-tetrazol-1-yl)aniline)]

Note: IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene.

Reagents:

-

[{Pd(IPr)(Cl)(μ-Cl)}2] dimer (0.5 mmol)

-

4-(1H-tetrazol-1-yl)aniline (1.1 mmol)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Charge: In a glovebox or under Argon, add the Pd-dimer and the tetrazolyl-aniline ligand to a Schlenk flask.

-

Solvation: Add anhydrous DCM (10 mL). The solution will typically change color (often orange to yellow) indicating bridge splitting.

-

Reaction: Stir at room temperature (25°C) for 2 hours.

-

Isolation: Concentrate the solution to ~2 mL under vacuum.

-

Precipitation: Add cold pentane (20 mL) to precipitate the complex.

-

Drying: Filter and dry under high vacuum.

-

Characterization: Verify via ¹H NMR (shift in aniline peaks) and Elemental Analysis.

Protocol: General Suzuki-Miyaura Coupling

Substrates: Aryl chlorides/bromides + Aryl boronic acids.

Conditions:

| Parameter | Setting |

|---|---|

| Catalyst Loading | 0.5 - 1.0 mol% |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | Ethanol or Dioxane/H₂O (9:1) |

| Temperature | 60°C (Activated substrates) to 80°C (Deactivated) |

| Time | 2 - 12 Hours |

Workflow:

-

Add Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), and Base to a vial.

-

Add the [(IPr)PdCl₂(L)] catalyst (0.01 mmol).

-

Seal and purge with Argon.

-

Inject solvent. Stir at designated temperature.

-

Self-Validation: The reaction should turn black (Pd(0) formation) during the heating phase, not immediately upon mixing. Immediate blackening suggests decomposition; no color change suggests failure to activate.

Mechanistic Visualization

The following diagram illustrates the activation pathway of the complex, highlighting the role of the tetrazole-substituted aniline.

Caption: Activation pathway of the Pd-NHC precatalyst. The tetrazole moiety accelerates ligand dissociation.

Application II: Heterogeneous Coordination Polymers

Context: The tetrazole ring (N1-N4) and the aniline amine (N) allow this ligand to act as a multi-topic linker for Cu(II) or Zn(II) MOFs.

Protocol: Synthesis of Cu(II)-Tetrazolyl Framework

Reagents:

-

Cu(NO₃)₂·3H₂O (1.0 mmol)

-

4-(1H-tetrazol-1-yl)aniline (2.0 mmol)

-

DMF/Ethanol (1:1 v/v)

Procedure:

-

Mixing: Dissolve ligand and metal salt separately in the solvent mixture (5 mL each).

-

Layering: In a narrow test tube, place the metal solution at the bottom. Carefully layer the ligand solution on top (using a buffer layer of pure solvent if necessary to slow diffusion).

-

Crystallization: Seal and leave undisturbed at room temperature for 3-5 days.

-

Harvest: Blue/Green crystals will form at the interface.

-

Application: These crystals can be used as heterogeneous Lewis Acid catalysts for Knoevenagel condensations (Aldehyde + Malononitrile).

References

-

Szostak, M. et al. "[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions."[1][3][4] Journal of Organic Chemistry, 2021.[1] Link[1]

-

Gamez-Montaño, R. et al. "A green isocyanide based multicomponent click reactions for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles."[5] Sciforum, 2022.[5] Link

-

BenchChem Technical Support. "Catalytic Applications of Metal Complexes with Aniline-Derived Ligands." BenchChem Application Notes, 2025. Link

-

Kostakis, G. E. et al. "Synthesis and Supramolecular Structure of Tetrazole Cobalt Complexes."[5] CrystEngComm, 2013. Link

Sources

- 1. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions [organic-chemistry.org]

- 5. sciforum.net [sciforum.net]

High-Energy Material Applications of Tetrazole-Based Salts: Application Notes and Protocols

Introduction: The Significance of Tetrazole Salts in Energetic Materials

In the relentless pursuit of advanced high-energy materials, the tetrazole ring system has emerged as a cornerstone for designing next-generation explosives, propellants, and pyrotechnics.[1][2][3] The inherent properties of the tetrazole moiety—a five-membered heterocyclic ring containing four nitrogen atoms—make it an exceptionally potent building block for energetic compounds.[1][3] Its high nitrogen content and large positive heat of formation contribute significantly to the energetic density of resulting materials, while the primary decomposition product is the environmentally benign dinitrogen gas.[4][5]

The formation of salts by combining an acidic tetrazole with a nitrogen-rich base, such as aniline derivatives or other amino compounds, offers a powerful strategy to tailor the properties of the final energetic material.[6][7][8] This salt engineering approach allows for the fine-tuning of critical parameters including density, thermal stability, sensitivity to external stimuli (impact and friction), and detonation performance.[9][10] By judiciously selecting the cationic and anionic components, researchers can strike a delicate balance between high performance and operational safety, a key challenge in the field.[11][12]

These application notes provide a comprehensive guide for researchers and scientists on the synthesis, characterization, and application of tetrazole-based energetic salts. The protocols outlined herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both safety and reproducibility.

Synthesis of Tetrazole-Based Energetic Salts: A Representative Protocol

The synthesis of tetrazole-based energetic salts typically involves a two-step process: the formation of the tetrazole ring followed by a neutralization reaction with a suitable nitrogen-rich base. The following protocol details the synthesis of 5,5'-(1,2-Ethanediyl)bis(1H-tetrazole) dihydroxylammonium salt, a representative example of a high-performance, low-sensitivity energetic material. This protocol is adapted from established synthetic methodologies in the field.

Protocol 1: Synthesis of 5,5'-(1,2-Ethanediyl)bis(1H-tetrazole) Dihydroxylammonium Salt

Objective: To synthesize and characterize a representative tetrazole-based energetic salt.

Materials:

-

Succinonitrile

-

Sodium azide (NaN₃)

-

Zinc chloride (ZnCl₂)

-

Hydrochloric acid (HCl, concentrated)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

pH meter or pH paper

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coat, heavy-duty gloves.[13][14]

--- CAUTION ---

-

Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and avoid contact with metals.[13]

-

All reactions involving azides and energetic materials should be conducted in a well-ventilated fume hood behind a blast shield.[14]

-

Do not subject the final product to grinding, shock, or friction.[13]

Part A: Synthesis of 5,5'-(1,2-Ethanediyl)bis(1H-tetrazole)

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine succinonitrile (1 equivalent), sodium azide (2.2 equivalents), and zinc chloride (1.1 equivalents) in 150 mL of deionized water.

-

Reflux: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 24-48 hours with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Acidification: After cooling to room temperature, carefully acidify the reaction mixture to a pH of 1-2 with concentrated hydrochloric acid. This will protonate the tetrazolate anions, causing the product to precipitate.

-

Rationale: The product is soluble in its salt form at neutral or basic pH. Acidification is necessary to isolate the neutral tetrazole compound.

-

-

Isolation and Purification: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any unreacted salts. The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture.

-

Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.

Part B: Salt Formation with Hydroxylamine

-

Preparation of Hydroxylamine Free Base: Prepare a solution of hydroxylamine free base by dissolving hydroxylamine hydrochloride (2 equivalents) in a minimal amount of water and adding a stoichiometric amount of a strong base like sodium hydroxide while cooling in an ice bath.

-

Rationale: The commercially available form of hydroxylamine is the hydrochloride salt. The free base is required for the neutralization reaction.

-

-

Neutralization: Suspend the synthesized 5,5'-(1,2-ethanediyl)bis(1H-tetrazole) (1 equivalent) in ethanol. Slowly add the prepared hydroxylamine solution dropwise with stirring.

-

Precipitation and Isolation: The dihydroxylammonium salt will precipitate out of the solution. Continue stirring for 1-2 hours to ensure complete reaction. Collect the precipitate by vacuum filtration and wash with cold ethanol.

-

Drying: Dry the final product in a desiccator over a suitable drying agent. Avoid heating as this may cause decomposition.

Characterization of Tetrazole-Aniline Salts

A thorough characterization is crucial to determine the structure, purity, and energetic properties of the synthesized salts.

1. Structural and Purity Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N): To confirm the molecular structure and assess purity.[15][16]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups of the tetrazole ring and the cation.[15][16]

-

Elemental Analysis: To determine the empirical formula and confirm the elemental composition.[4]

2. Thermal Stability and Decomposition:

-

Differential Scanning Calorimetry (DSC): To determine the melting point and decomposition temperature (Td). A higher Td generally indicates better thermal stability.[6]

-

Thermogravimetric Analysis (TGA): To study the thermal decomposition profile and mass loss as a function of temperature.[6]

3. Sensitivity to External Stimuli:

-

Impact Sensitivity: Measured using a BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer. The value is reported as the energy (in Joules) at which a 50% probability of explosion occurs.[17]

-

Friction Sensitivity: Determined using a BAM friction tester. The value is reported as the load (in Newtons) at which a 50% probability of explosion occurs.[17]

4. Energetic Performance:

-

Density: Measured using a gas pycnometer or calculated from single-crystal X-ray diffraction data. Higher density is a desirable trait for high-energy materials.[18]

-

Heat of Formation (ΔHf): Can be determined experimentally using bomb calorimetry or calculated using computational methods. A high positive heat of formation is indicative of high energy content.[15]

-

Detonation Velocity (D) and Pressure (P): These performance parameters are often calculated using specialized software like EXPLO5, based on the heat of formation and density.[4][9][15]

Data Presentation: Properties of Representative Tetrazole-Based Salts

The following table summarizes the key properties of several representative tetrazole-based energetic salts, illustrating the influence of the cation on the overall performance.

| Compound | Cation | Density (g/cm³) | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| TNT (Reference) | - | 1.65 | 240 | 15 | 353 | 6900 | 19.0 |

| RDX (Reference) | - | 1.82 | 204 | 7.4 | 120 | 8750 | 34.0 |

| Ammonium 5-nitrotetrazolate | Ammonium | 1.83 | 226 | 8 | 120 | 8970 | 34.5 |

| Hydrazinium 5-nitrotetrazolate | Hydrazinium | 1.92 | 185 | 4 | 80 | 9680 | 41.8 |

| Guanidinium 5-nitrotetrazolate | Guanidinium | 1.76 | 256 | 15 | 240 | 8890 | 32.7 |

| Aminoguanidinium 5-nitrotetrazolate | Aminoguanidinium | 1.79 | 231 | 20 | 324 | 9120 | 35.1 |

Data compiled from various sources in the literature for comparative purposes.

Structure-Property Relationships and Applications

The choice of the cation in a tetrazole salt has a profound impact on its energetic properties and stability.

-